molecular formula C6H7FN2O2S B13216586 (5-Fluoropyridin-2-YL)methanesulfonamide

(5-Fluoropyridin-2-YL)methanesulfonamide

Cat. No.: B13216586
M. Wt: 190.20 g/mol
InChI Key: JSIMFSZVCZOIOQ-UHFFFAOYSA-N
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Description

(5-Fluoropyridin-2-YL)methanesulfonamide is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various scientific fields. The presence of a fluorine atom in the pyridine ring significantly alters the compound’s reactivity and stability, making it an interesting subject for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoropyridin-2-YL)methanesulfonamide typically involves the introduction of a fluorine atom into the pyridine ring followed by the addition of a methanesulfonamide group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and may require catalysts such as silver nitrate .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for better control of reaction conditions and improved safety when handling fluorinating agents. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(5-Fluoropyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

(5-Fluoropyridin-2-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoropyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • Pentafluoropyridine

Uniqueness

(5-Fluoropyridin-2-YL)methanesulfonamide is unique due to the presence of both a fluorine atom and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it more versatile compared to other fluorinated pyridines .

Properties

Molecular Formula

C6H7FN2O2S

Molecular Weight

190.20 g/mol

IUPAC Name

(5-fluoropyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C6H7FN2O2S/c7-5-1-2-6(9-3-5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)

InChI Key

JSIMFSZVCZOIOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)CS(=O)(=O)N

Origin of Product

United States

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